2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide
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Overview
Description
2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide, also known as MTA, is a synthetic compound that has shown promising results in scientific research. MTA belongs to the family of thiosemicarbazones, which are known for their anti-cancer and anti-viral properties.
Mechanism of Action
2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide exerts its anti-cancer and anti-viral effects through multiple mechanisms. It has been shown to inhibit ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This compound also induces cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit HIV reverse transcriptase, an enzyme that is essential for viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of ribonucleotide reductase, which leads to a decrease in DNA synthesis. Physiologically, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit HIV replication.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide is its broad-spectrum anti-cancer and anti-viral properties. This compound has been shown to be effective against a variety of cancer cells and HIV. However, one limitation of this compound is its toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which limits its use in clinical settings.
Future Directions
There are several future directions for 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide research. One direction is to develop more potent and less toxic analogs of this compound. Another direction is to study the combination of this compound with other anti-cancer and anti-viral agents to enhance its efficacy. Additionally, the potential use of this compound in other diseases, such as autoimmune diseases and neurodegenerative diseases, could be explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research. This compound has broad-spectrum anti-cancer and anti-viral properties and exerts its effects through multiple mechanisms. While this compound has limitations, its potential use in clinical settings and future directions for research make it an exciting area of study.
Synthesis Methods
2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide can be synthesized through a multistep process starting from 2-naphthylamine. The first step involves the acetylation of 2-naphthylamine to form N-1-naphthylacetamide. The second step involves the reaction of N-1-naphthylacetamide with thiosemicarbazide to form this compound.
Scientific Research Applications
2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a variety of cancer cells, including breast, lung, prostate, and leukemia. This compound has also been studied for its anti-viral properties, particularly against HIV.
Properties
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-9-15(21)20-17(18-11)23-10-16(22)19-14-8-4-6-12-5-2-3-7-13(12)14/h2-9H,10H2,1H3,(H,19,22)(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGAJDKQXWSSDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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